Introduction to Chrysamine G: A Lipophilic Probe for Amyloid Plaques
Introduction to Chrysamine G: A Lipophilic Probe for Amyloid Plaques
An In-Depth Technical Guide to the Chemical Structure and Lipophilicity of Chrysamine G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of Chrysamine G, a key small molecule in neurodegenerative disease research. We will delve into its chemical architecture, its lipophilic nature, and the methodologies used to assess this critical property. This document is intended to serve as a comprehensive resource, blending theoretical understanding with practical, field-tested protocols.
Chrysamine G (4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl) is a symmetrical, lipophilic diazo dye that has garnered significant attention in the field of neuroscience, particularly in the study of Alzheimer's disease.[1] It is a structural analogue of Congo red, a well-known histological stain for amyloid deposits.[2] However, unlike the highly polar Congo red, Chrysamine G was specifically designed to be more lipophilic, enabling it to cross the blood-brain barrier.[3] This property is crucial for its application as an in vivo probe for the detection and quantification of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[3]
The ability of Chrysamine G to bind to the β-sheet structures of amyloid fibrils allows for the visualization and study of these pathological aggregates.[3] Its lipophilicity is a key determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and most importantly, its ability to reach its target in the central nervous system.[4]
The Chemical Architecture of Chrysamine G
Chrysamine G is a bis-azo compound, meaning it possesses two azo groups (-N=N-) linking aromatic rings. Its systematic name is 4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl. The molecule is symmetrical, with a central biphenyl core. Each of the phenyl rings of the biphenyl group is connected via an azo linkage to a salicylic acid moiety (2-hydroxybenzoic acid).
Key Structural Features:
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Biphenyl Core: The central biphenyl group provides a rigid, hydrophobic backbone to the molecule.
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Azo Linkages: The two azo groups are chromophores, responsible for the colored nature of the dye. They also contribute to the planarity and extended conjugation of the molecule.
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Salicylic Acid Moieties: Each end of the molecule is capped with a salicylic acid unit. These groups contain a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The carboxylic acid groups are ionizable, and their charge state will depend on the pH of the environment. The hydroxyl group is a hydrogen bond donor and acceptor.
Caption: Chemical Structure of Chrysamine G.
Synthesis of Chrysamine G
The synthesis of Chrysamine G, like other bis-azo dyes, can be achieved through a well-established chemical pathway involving diazotization followed by an azo coupling reaction. The general principle involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a reaction with an activated aromatic compound.
A plausible synthetic route for Chrysamine G is the diazotization of 4,4′-diaminobiphenyl followed by coupling with two equivalents of salicylic acid.
Step-by-Step Synthesis Outline:
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Diazotization of 4,4′-Diaminobiphenyl: 4,4′-Diaminobiphenyl is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts both primary amine groups into diazonium salt groups, forming a tetrazonium salt.
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Azo Coupling with Salicylic Acid: The resulting tetrazonium salt is then reacted with two equivalents of salicylic acid in a basic solution. The hydroxyl group of salicylic acid activates the aromatic ring, directing the electrophilic diazonium salt to couple at the position para to the hydroxyl group. The basic conditions are necessary for the coupling reaction to proceed.
Caption: Synthetic workflow for Chrysamine G.
Lipophilicity of Chrysamine G
Lipophilicity is a critical physicochemical property that governs the ability of a molecule to partition between a lipid-like (non-polar) environment and an aqueous (polar) environment. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For a molecule like Chrysamine G, which is designed to cross the blood-brain barrier, a sufficient degree of lipophilicity is essential.[4]
Calculated Lipophilicity (AlogP)
| Prediction Tool | Calculated LogP (or similar) |
| ALOGPS 2.1 | 6.99 |
| Molinspiration | 5.85 |
| ChemAxon | 6.54 |
Note: These values were obtained using publicly available online prediction tools and are for illustrative purposes. The exact values may vary depending on the specific algorithm and parameters used.
Experimental Determination of LogP: The Shake-Flask Method
The "gold standard" for the experimental determination of LogP is the shake-flask method, as outlined by the OECD Test Guideline 107. This method directly measures the concentration of the solute in both the n-octanol and water phases after they have reached equilibrium.
Detailed Step-by-Step Protocol:
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Preparation of Solvents:
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Pre-saturate n-octanol with water by shaking the two solvents together for 24 hours at the experimental temperature, followed by separation of the two phases.
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Similarly, pre-saturate water with n-octanol. This ensures that the partitioning of the solute is the only process occurring during the experiment.
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Preparation of the Test Solution:
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Accurately weigh a small amount of Chrysamine G and dissolve it in either the pre-saturated n-octanol or water. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
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Partitioning:
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In a separatory funnel or a suitable glass vessel, combine a known volume of the Chrysamine G solution with a known volume of the other pre-saturated solvent. The volume ratio of the two phases can be adjusted depending on the expected LogP value.
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Shake the vessel vigorously for a predetermined amount of time (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the partitioning of Chrysamine G between the two phases.
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Allow the vessel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
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Quantification:
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Carefully collect a sample from both the n-octanol and the aqueous phase.
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Determine the concentration of Chrysamine G in each phase using a suitable analytical technique. Given that Chrysamine G is a chromophore, UV-Vis spectrophotometry is a viable method. A calibration curve should be prepared for Chrysamine G in both n-octanol and water to ensure accurate quantification.
-
-
Calculation of LogP:
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The partition coefficient (P) is calculated as the ratio of the concentration of Chrysamine G in the n-octanol phase ([Chrysamine G]octanol) to its concentration in the aqueous phase ([Chrysamine G]water).
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P = [Chrysamine G]octanol / [Chrysamine G]water
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The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P).
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Caption: Experimental workflow for LogP determination.
Structure-Lipophilicity and Structure-Activity Relationships
The lipophilicity of Chrysamine G is a direct consequence of its molecular structure. Understanding how different parts of the molecule contribute to this property is crucial for the design of new amyloid-binding probes with improved characteristics.
Comparison with Congo Red
A comparison with its parent compound, Congo Red, clearly illustrates the structural modifications that enhance Chrysamine G's lipophilicity. Congo Red contains two highly polar sulfonic acid groups (-SO₃H), which are deprotonated and negatively charged at physiological pH. These charged groups significantly increase its water solubility and prevent it from crossing the blood-brain barrier.
In Chrysamine G, these sulfonic acid groups are replaced with carboxylic acid groups (-COOH). While still ionizable, carboxylic acids are less acidic and therefore less polar than sulfonic acids. Furthermore, the overall larger and more aromatic structure of Chrysamine G contributes to its increased lipophilicity.
Influence of Functional Groups in Chrysamine G
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Biphenyl Core: The large, non-polar biphenyl core is the primary contributor to the high lipophilicity of Chrysamine G.
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Azo Groups: The azo groups, while containing nitrogen atoms, are part of an extended π-system and contribute to the overall planarity and hydrophobicity of the molecule.
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Salicylic Acid Moieties: The hydroxyl and carboxylic acid groups on the terminal salicylic acid rings are the most polar parts of the molecule. They provide sites for hydrogen bonding and their ionization state will influence the overall polarity. At physiological pH, the carboxylic acid groups will be deprotonated, introducing a negative charge. However, the overall lipophilic character of the large carbon skeleton dominates.
Insights from Chrysamine G Derivatives
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"Half Chrysamine G": A monovalent version of Chrysamine G has been synthesized and studied.[5] This "half" molecule, with only one azo-salicylic acid arm attached to a biphenyl group, would be expected to have a lower LogP than the full Chrysamine G due to its smaller size and lower number of hydrophobic aromatic rings. Interestingly, this derivative was still found to be neuroprotective.[5]
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Decarboxylated Chrysamine G: A derivative of Chrysamine G lacking the carboxylic acid groups has been shown to have a reduced binding affinity for Aβ.[2] This suggests that while the carboxylic acid groups increase polarity, they are also crucial for the interaction with the amyloid fibril, likely through hydrogen bonding or electrostatic interactions. The removal of these groups would also be expected to increase the lipophilicity of the molecule.
Summary of Physicochemical Properties
| Property | Chrysamine G | Congo Red |
| Molecular Formula | C₂₆H₁₆N₄Na₂O₆ | C₃₂H₂₂N₆Na₂O₆S₂ |
| Molecular Weight | 526.41 g/mol | 696.66 g/mol |
| Synonym | 4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl disodium salt | Direct Red 28 |
| Calculated LogP (AlogP) | ~6.99 | Not applicable (highly polar) |
| Key Structural Difference | Carboxylic acid groups | Sulfonic acid groups |
| Blood-Brain Barrier Permeability | Yes | No |
Conclusion
Chrysamine G stands as a testament to the power of rational drug design, where a targeted modification of a known scaffold (Congo Red) led to a molecule with profoundly different and highly valuable biological properties. Its lipophilicity, a direct result of its chemical structure, is the key to its success as an in vivo probe for amyloid plaques. While a definitive experimental LogP value remains to be published, computational predictions and its observed ability to cross the blood-brain barrier unequivocally confirm its lipophilic nature. The detailed protocols and structural analyses provided in this guide are intended to empower researchers to further investigate Chrysamine G and to design the next generation of diagnostics and therapeutics for neurodegenerative diseases.
References
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Klunk, W. E., Debnath, M. L., Koros, A. M., & Pettegrew, J. W. (1998). Chrysamine-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells. Life sciences, 63(20), 1807–1814. [Link]
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Dezutter, N. A., De Groot, T. J., Dom, R. J., Bormans, G. M., & Verbruggen, A. M. (2001). In vitro affinity of 99Tcm-labelled N2S2 conjugates of chrysamine G for amyloid deposits of systemic amyloidosis. European journal of nuclear medicine, 28(5), 601–606. [Link]
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Ishii, K., Klunk, W. E., Arawaka, S., Debnath, M. L., Furiya, Y., Sahara, N., Shoji, S., Tamaoka, A., Pettegrew, J. W., & Mori, H. (2002). Chrysamine G and its derivative reduce amyloid beta-induced neurotoxicity in mice. Neuroscience letters, 333(1), 5–8. [Link]
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